

# AZ10606120 Dihydrochloride: A Technical Guide for Cancer Research

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## Compound of Interest

Compound Name: AZ10606120 dihydrochloride

Cat. No.: B10769028

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An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

## Introduction

**AZ10606120 dihydrochloride** is a potent and selective antagonist of the P2X7 receptor (P2X7R), a ligand-gated ion channel that is increasingly implicated in the pathophysiology of various cancers.[1] The P2X7 receptor is activated by high concentrations of extracellular adenosine triphosphate (ATP), a scenario frequently encountered in the tumor microenvironment due to cell stress, necrosis, and inflammation.[2][3] While transient activation of P2X7R can lead to physiological responses, its sustained activation in the context of cancer is associated with tumor growth, invasion, and angiogenesis.[2][3] Consequently, the targeted inhibition of P2X7R with antagonists like AZ10606120 presents a promising therapeutic strategy in oncology. This technical guide provides a comprehensive overview of AZ10606120, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action for cancer research professionals.

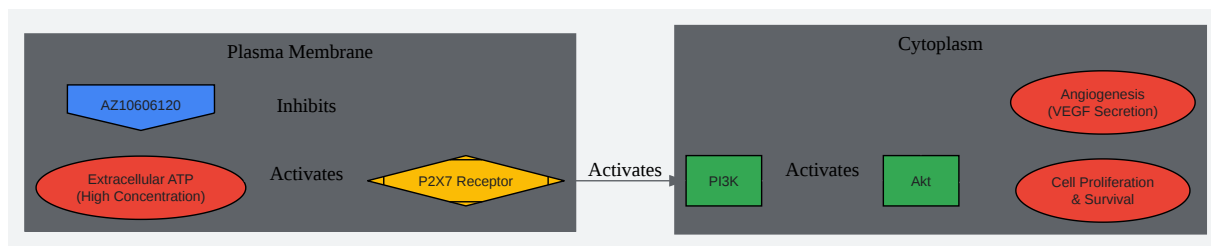
## Mechanism of Action and Signaling Pathway

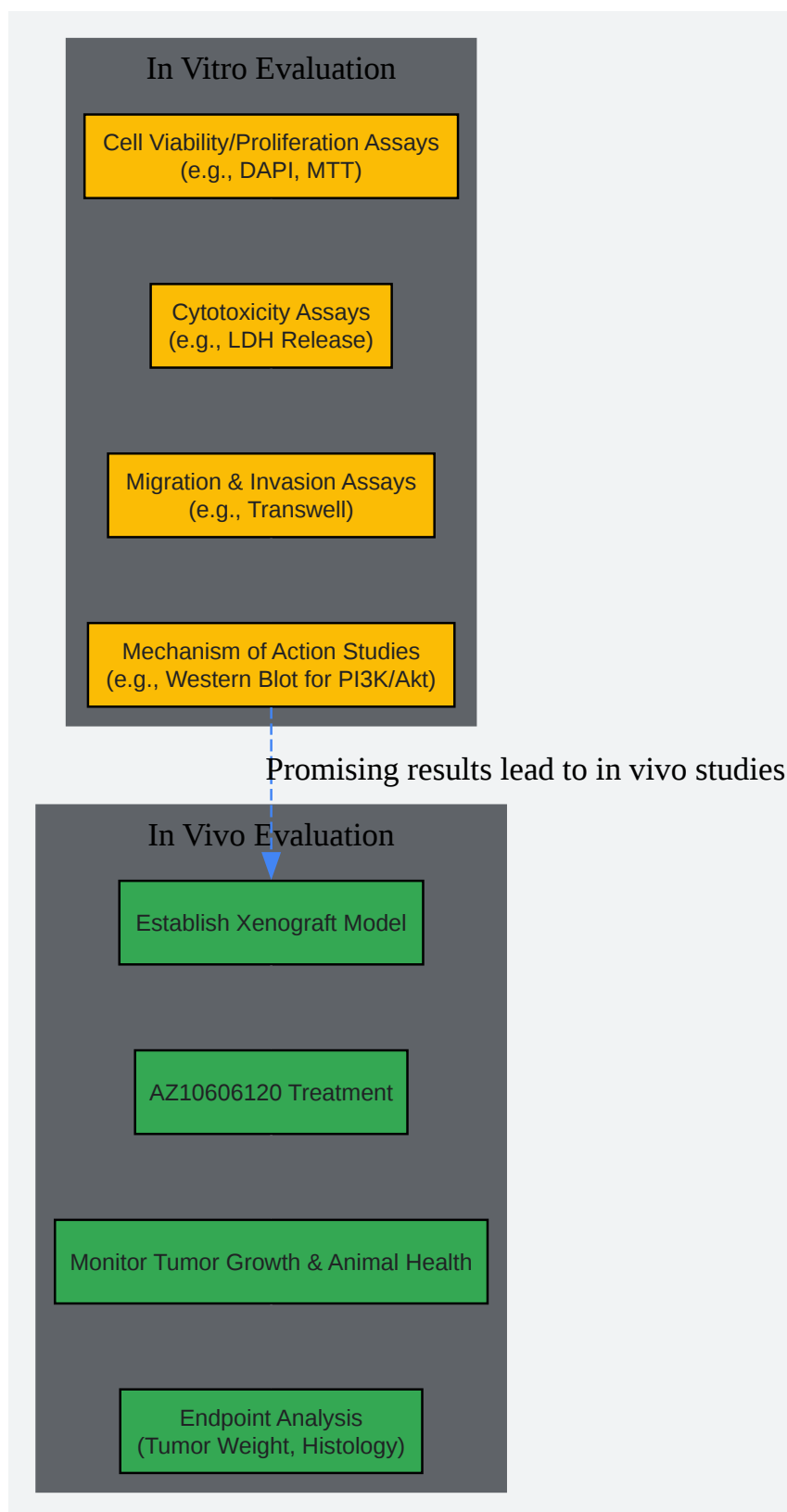
AZ10606120 is an allosteric antagonist of the P2X7R, meaning it binds to a site on the receptor distinct from the ATP binding site to inhibit its function.[4] The P2X7R is a trimeric transmembrane ion channel that, upon binding to extracellular ATP, opens to allow the influx of  $\text{Na}^+$  and  $\text{Ca}^{2+}$  and the efflux of  $\text{K}^+$ . This ion exchange triggers downstream signaling cascades that can promote cancer cell proliferation and survival.

The signaling pathway initiated by P2X7R activation is complex and can involve multiple downstream effectors. A key pathway implicated in P2X7R-mediated cancer progression is the PI3K/Akt signaling cascade.<sup>[4]</sup> Activation of this pathway is a common event in many human cancers and regulates a wide array of cellular processes including cell growth, survival, and metabolism. By blocking the P2X7R, AZ10606120 can effectively attenuate the activation of the PI3K/Akt pathway, thereby inhibiting these pro-tumorigenic cellular functions.

Furthermore, P2X7R antagonism has been shown to impact the production of vascular endothelial growth factor (VEGF), a critical mediator of angiogenesis. The inhibition of P2X7R by AZ10606120 can lead to a reduction in VEGF secretion, which in turn can suppress the formation of new blood vessels that are essential for tumor growth and metastasis.<sup>[5]</sup>

Below is a diagram illustrating the P2X7R signaling pathway and the inhibitory action of AZ10606120.





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